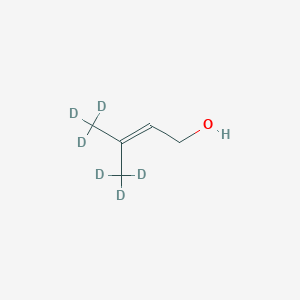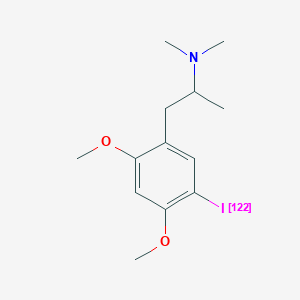
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 (also known as DOI) is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has been the subject of extensive research due to its potential applications in various fields of science. DOI is a potent agonist of the serotonin receptor 5-HT2A, which plays a crucial role in the regulation of mood, cognition, and perception.
Scientific Research Applications
DOI has been extensively studied in various fields of science, including neuroscience, pharmacology, and psychiatry. Its potent agonist activity at the 5-HT2A receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. DOI has been used to investigate the effects of 5-HT2A receptor activation on neuronal excitability, synaptic plasticity, and gene expression in the brain. It has also been used to study the mechanisms underlying the hallucinogenic effects of psychedelic drugs such as LSD and psilocybin.
Mechanism Of Action
DOI acts as a potent agonist at the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of this receptor leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, the phosphatidylinositol-3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of various cellular processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical And Physiological Effects
DOI has been shown to have a wide range of biochemical and physiological effects. In the brain, it increases the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, cognition, and perception. It also increases the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, working memory, and attention. In addition, DOI has been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
DOI has several advantages as a research tool, including its high potency and selectivity for the 5-HT2A receptor. It also has a long half-life, which allows for prolonged activation of the receptor. However, DOI has several limitations, including its potential toxicity and the difficulty of obtaining pure samples. In addition, its hallucinogenic effects may limit its use in certain types of experiments.
Future Directions
There are several future directions for research on DOI. One area of interest is the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression. DOI may be a valuable tool for investigating the underlying mechanisms of these disorders and developing new treatments. Another area of interest is the development of new compounds that target the 5-HT2A receptor with greater selectivity and efficacy than DOI. These compounds may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Synthesis Methods
The synthesis of DOI involves several steps, starting from the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with iodine and aluminum to produce 2,5-dimethoxy-N-(2-iodoethyl)phenethylamine, which is then treated with dimethylamine to yield DOI. The overall yield of this process is around 30%, and the purity of the final product can be increased using chromatographic techniques.
properties
CAS RN |
102145-23-3 |
|---|---|
Product Name |
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine i-122 |
Molecular Formula |
C13H20INO2 |
Molecular Weight |
344.21 g/mol |
IUPAC Name |
1-(5-(122I)iodanyl-2,4-dimethoxyphenyl)-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C13H20INO2/c1-9(15(2)3)6-10-7-11(14)13(17-5)8-12(10)16-4/h7-9H,6H2,1-5H3/i14-5 |
InChI Key |
KPKWCRULTSDQEM-ZUJJTKKXSA-N |
Isomeric SMILES |
CC(CC1=CC(=C(C=C1OC)OC)[122I])N(C)C |
SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)OC)I)N(C)C |
synonyms |
2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine 2,4-dimethoxy-N,N-dimethyl-5-iodophenylisopropylamine, 5-I(122)-labeled 5-I(122)-2,4-DNNA 5-I-2,4-DNNA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



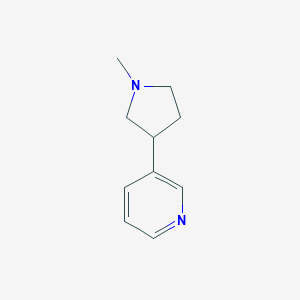
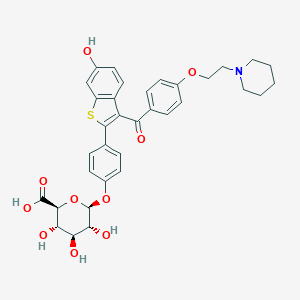
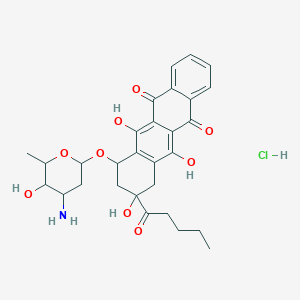
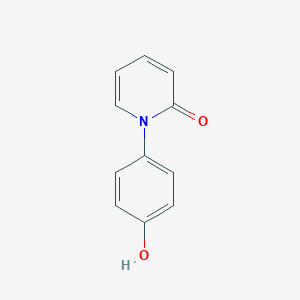
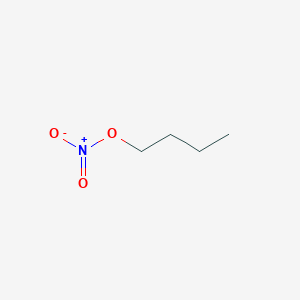
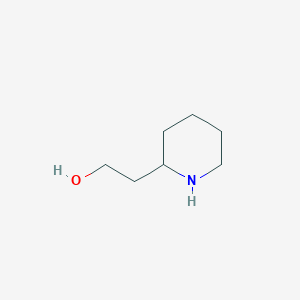
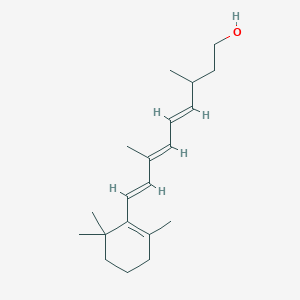
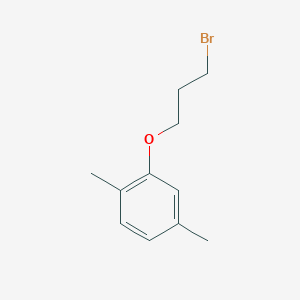
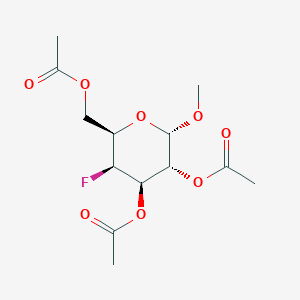
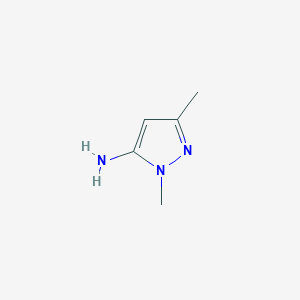
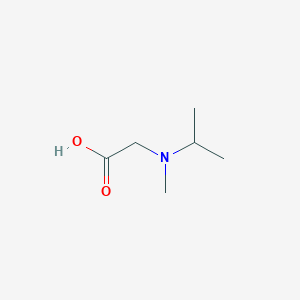
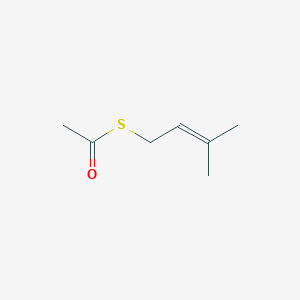
![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)
